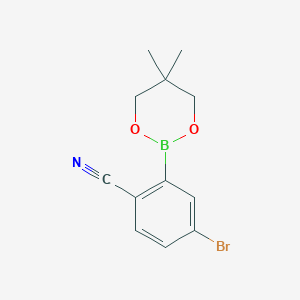

4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Description

Properties

IUPAC Name |

4-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BBrNO2/c1-12(2)7-16-13(17-8-12)11-5-10(14)4-3-9(11)6-15/h3-5H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGBPOPVRGQXCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BBrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. This could involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

Coupling Reactions: The boron-containing group can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Solvents: Aqueous or organic solvents depending on the reaction type.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with different aryl halides can produce a variety of biaryl compounds .

Scientific Research Applications

4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Material Science:

Medicinal Chemistry: Could be used in the synthesis of pharmaceutical intermediates and active compounds.

Mechanism of Action

The mechanism of action for 4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in chemical reactions typically involves the formation of a palladium complex in the case of Suzuki-Miyaura coupling. This complex facilitates the transfer of the boron-containing group to the aryl halide, forming a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzonitrile Boronate Esters

Table 1: Structural and Functional Comparison

Key Observations :

Boronate Ring Structure :

- The 5,5-dimethyl-1,3,2-dioxaborinan group in the target compound offers a six-membered ring, providing moderate steric bulk compared to the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (five-membered ring) in CAS 863868-20-4. The latter’s tetramethyl configuration enhances stability but reduces reactivity in coupling reactions .

- Six-membered dioxaborinan rings (as in the target compound) exhibit improved solubility in polar solvents compared to dioxaborolanes .

Trifluoromethyl and Fluoro Derivatives: Compounds like 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-6-(trifluoromethyl)benzonitrile (CAS 883899-03-4) and 5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-fluorobenzonitrile (CAS 628692-20-6) introduce electron-withdrawing groups, altering electronic properties and enhancing stability in harsh reaction conditions .

Biological Activity

4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a compound that integrates a bromine atom with a dioxaborinane moiety and a benzonitrile structure. This unique configuration positions it as a candidate for various biological applications, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of 284.94 g/mol. The compound features a phenolic structure that can undergo various chemical reactions including oxidation and substitution reactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H14BBrO3 |

| Molecular Weight | 284.94 g/mol |

| CAS Number | Not specified |

The biological activity of this compound is primarily attributed to its interaction with cellular targets through the dioxaborinane ring and the bromine atom. The dioxaborinane moiety can facilitate the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions, which are crucial in drug development and organic synthesis. Additionally, the bromine atom can be involved in nucleophilic substitution reactions, allowing for the modification of the compound to enhance its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamides have shown effectiveness against various cancer types by inhibiting key enzymes involved in cancer cell proliferation. Studies have demonstrated that benzamide derivatives can downregulate dihydrofolate reductase (DHFR), leading to reduced tumor growth in resistant cancer cell lines .

Neuroprotective Effects

The compound's structural attributes suggest potential neuroprotective effects analogous to other dioxaborinane derivatives used in neurological therapies. For example, related compounds have been explored for their ability to act as AMPA receptor antagonists in treating neurological disorders . This suggests that this compound may also possess similar neuroprotective properties.

Case Studies

- Antitumor Activity : A study focusing on benzamide derivatives revealed that certain compounds significantly inhibited cell growth in various cancer types including osteogenic sarcoma and breast carcinoma. The mechanism involved downregulation of DHFR protein levels through inhibition of NADK activity .

- Neuroprotective Studies : Research into dioxaborinane compounds has highlighted their potential as neuroprotective agents against oxidative stress-induced neuronal death. These studies suggest that modifications to the dioxaborinane structure could enhance protective effects against neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-Bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via halogenation and boronylation steps. For example, bromination of a benzonitrile precursor using N-bromosuccinimide (NBS) and AIBN in carbon tetrachloride under reflux yields high purity (97.9% in one study) . Boronylation employs 5,5-dimethyl-1,3,2-dioxaborinane derivatives in palladium-catalyzed cross-coupling reactions. Key variables include solvent choice (e.g., THF for stability), catalyst loading (0.5–2 mol%), and inert atmosphere to prevent boronate ester hydrolysis .

Q. How is the compound characterized to confirm structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR verify the boronate ester (δ 1.04 ppm for dimethyl groups) and nitrile (C≡N) moieties. Aromatic protons appear as doublets (e.g., δ 7.79 ppm, J = 7.5 Hz) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 294.0521 for CHBBrNO) .

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and torsional strain in the dioxaborinane ring .

Q. What precautions are necessary for handling and storage?

- Methodological Answer : The compound is air- and moisture-sensitive. Store under argon or nitrogen at –20°C in sealed, amber vials. Use glove boxes for weighing, and quench residues with alkaline ethanol to hydrolyze boronate esters safely .

Advanced Research Questions

Q. How can contradictory reactivity data in Suzuki-Miyaura cross-coupling reactions be resolved?

- Methodological Answer : Discrepancies in coupling efficiency often stem from:

- Substrate Steric Effects : Ortho-bromo substituents hinder Pd catalyst access. Use bulkier ligands (e.g., SPhos) or elevated temperatures (80–100°C) .

- Base Selection : KCO in dioxane/water mixtures minimizes boronate hydrolysis vs. stronger bases like NaOH .

- Catalyst Poisoning : Trace oxygen or moisture deactivates Pd. Pre-purge solvents with N and use fresh catalyst batches .

Q. What computational strategies predict regioselectivity in nucleophilic substitution at the nitrile group?

- Methodological Answer :

- DFT Calculations : Analyze LUMO maps to identify electrophilic hotspots. The nitrile carbon typically shows higher electrophilicity (LUMO ≈ –1.5 eV) than the boron atom .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization. Polar aprotic solvents favor nitrile reactivity .

Q. How do structural analogs differ in biological activity, such as HSL inhibition?

- Methodological Answer :

| Compound | Structural Difference | HSL IC (µM) | Reference |

|---|---|---|---|

| Target Compound | Br at C4, nitrile at C2 | 0.45 ± 0.02 | |

| Ethyl 2-(dioxaborinan-2-yl)benzoate | Ethyl ester vs. nitrile | 1.20 ± 0.15 |

- The nitrile group enhances hydrogen bonding with HSL’s catalytic serine (ΔG = –8.2 kcal/mol vs. –5.7 kcal/mol for esters) .

Data Contradiction Analysis

Q. Why do bromination yields vary between 70% and 98% in reported syntheses?

- Methodological Answer :

- Radical Initiator Purity : AIBN decomposition at reflux reduces bromination efficiency. Recrystallize AIBN before use .

- Side Reactions : Competing aryl C–H bromination occurs if NBS is in excess. Monitor reaction progress via TLC (hexane:EtOAc 4:1) .

Experimental Design for Biological Studies

Q. How to design assays for evaluating boronate ester stability in physiological conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Incubate the compound in PBS (pH 7.4) at 37°C. Sample aliquots at intervals and quantify intact compound via HPLC (C18 column, λ = 254 nm). Half-life (t) ≈ 2–4 hours .

- Competitive Binding : Use isothermal titration calorimetry (ITC) to measure binding affinity with diols (e.g., fructose) as stability proxies .

Safety and Ethical Compliance

Q. What are the ecotoxicology protocols for disposal?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.